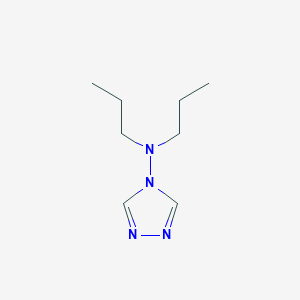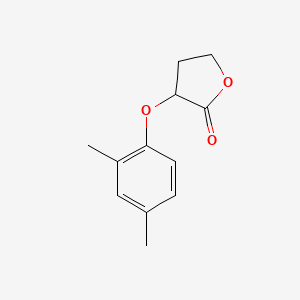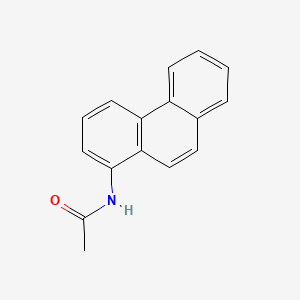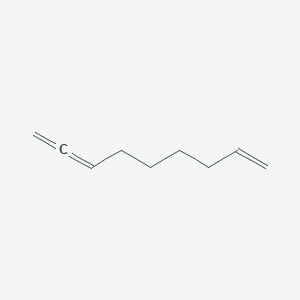
Lanthanum--platinum (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum–platinum (1/3) is a compound consisting of lanthanum and platinum in a 1:3 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum–platinum (1/3) can be synthesized using various methods. One common approach involves the impregnation of lanthanum nitrate and chloroplatinic acid onto a support material, followed by reduction under hydrogen gas flow . The reaction conditions typically include high temperatures and controlled atmospheres to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the preparation of lanthanum–platinum (1/3) often involves large-scale impregnation techniques. The use of high-surface-area supports, such as activated carbons or metal oxides, is common to maximize the dispersion of platinum particles . The reduction process is carefully controlled to achieve the desired particle size and distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum–platinum (1/3) undergoes various chemical reactions, including oxidation, reduction, and catalytic reactions. The compound is particularly known for its catalytic properties, making it valuable in processes such as hydrogenation and oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions involving lanthanum–platinum (1/3) include hydrogen gas for reduction reactions and oxygen or other oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the catalytic activity .
Major Products Formed
The major products formed from reactions involving lanthanum–platinum (1/3) depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the compound can facilitate the conversion of unsaturated hydrocarbons to saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Lanthanum–platinum (1/3) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of lanthanum–platinum (1/3) primarily involves its catalytic properties. The compound facilitates chemical reactions by providing active sites for reactants to interact. The platinum component plays a crucial role in the catalytic activity, while the lanthanum component enhances the stability and dispersion of the platinum particles . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lanthanum hexaaluminate: Similar to lanthanum–platinum (1/3), lanthanum hexaaluminate is used in high-temperature catalytic applications.
Platinum-doped cerium oxide: This compound is also used in catalytic processes and shares some similarities with lanthanum–platinum (1/3) in terms of its catalytic properties.
Uniqueness
Lanthanum–platinum (1/3) is unique due to its specific combination of lanthanum and platinum, which provides a balance of catalytic activity and stability. The 1:3 ratio of lanthanum to platinum allows for optimal dispersion of platinum particles, enhancing the overall catalytic performance .
Eigenschaften
CAS-Nummer |
12136-52-6 |
|---|---|
Molekularformel |
LaPt3 |
Molekulargewicht |
724.2 g/mol |
IUPAC-Name |
lanthanum;platinum |
InChI |
InChI=1S/La.3Pt |
InChI-Schlüssel |
KJGIFUYSPIXUAD-UHFFFAOYSA-N |
Kanonische SMILES |
[La].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)


![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)




![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)


![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)
